GSK4112
GSK4112
REV-ERBα is a nuclear hormone receptor with roles in circadian rhythm, adipogenesis, lipid metabolism, and inflammation. It binds porphoryin heme and in response to fluctuations in heme levels in cells it recruits corepressors such as NCoR and HDAC3 to repress the transcription of key genes involved in metabolic and circadian pathways. GSK4112 is a synthetic agonist for REV-ERBα (EC50 = 0.4 μM) that was designed to mimic the action of heme. At 10 μM, GSK4112 can reset the circadian rhythm in a phasic manner by inhibiting expression of the circadian target gene bmal1 and reduce glucose output by 30% in mouse primary hepatocytes by repressing the expression of several gluconeogenic genes. GSK4112 has been used to investigate the function of REV-ERBα in the coordination of circadian rhythm and metabolism in rat ovaries.
GSK4112 is a selective Rev-Erbα agonist (EC50 = 250 nM). GSK4112 enhances recruitment of nuclear receptor co-repressor (NCoR) peptide to Rev-Erbα and causes acute suppression of Bmal1 gene transcription.
GSK4112 is a selective Rev-Erbα agonist (EC50 = 250 nM). GSK4112 enhances recruitment of nuclear receptor co-repressor (NCoR) peptide to Rev-Erbα and causes acute suppression of Bmal1 gene transcription.
Brand Name:
Vulcanchem
CAS No.:
1216744-19-2
VCID:
VC0529460
InChI:
InChI=1S/C18H21ClN2O4S/c1-18(2,3)25-17(22)12-20(10-13-4-6-14(19)7-5-13)11-15-8-9-16(26-15)21(23)24/h4-9H,10-12H2,1-3H3
SMILES:
CC(C)(C)OC(=O)CN(CC1=CC=C(C=C1)Cl)CC2=CC=C(S2)[N+](=O)[O-]
Molecular Formula:
C18H21ClN2O4S
Molecular Weight:
396.9 g/mol
GSK4112
CAS No.: 1216744-19-2
Cat. No.: VC0529460
Molecular Formula: C18H21ClN2O4S
Molecular Weight: 396.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | REV-ERBα is a nuclear hormone receptor with roles in circadian rhythm, adipogenesis, lipid metabolism, and inflammation. It binds porphoryin heme and in response to fluctuations in heme levels in cells it recruits corepressors such as NCoR and HDAC3 to repress the transcription of key genes involved in metabolic and circadian pathways. GSK4112 is a synthetic agonist for REV-ERBα (EC50 = 0.4 μM) that was designed to mimic the action of heme. At 10 μM, GSK4112 can reset the circadian rhythm in a phasic manner by inhibiting expression of the circadian target gene bmal1 and reduce glucose output by 30% in mouse primary hepatocytes by repressing the expression of several gluconeogenic genes. GSK4112 has been used to investigate the function of REV-ERBα in the coordination of circadian rhythm and metabolism in rat ovaries. GSK4112 is a selective Rev-Erbα agonist (EC50 = 250 nM). GSK4112 enhances recruitment of nuclear receptor co-repressor (NCoR) peptide to Rev-Erbα and causes acute suppression of Bmal1 gene transcription. |
|---|---|
| CAS No. | 1216744-19-2 |
| Molecular Formula | C18H21ClN2O4S |
| Molecular Weight | 396.9 g/mol |
| IUPAC Name | tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate |
| Standard InChI | InChI=1S/C18H21ClN2O4S/c1-18(2,3)25-17(22)12-20(10-13-4-6-14(19)7-5-13)11-15-8-9-16(26-15)21(23)24/h4-9H,10-12H2,1-3H3 |
| Standard InChI Key | WYSLOKHVFKLWOU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CN(CC1=CC=C(C=C1)Cl)CC2=CC=C(S2)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)CN(CC1=CC=C(C=C1)Cl)CC2=CC=C(S2)[N+](=O)[O-] |
| Appearance | Solid powder |
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